molecular formula C23H18ClF3N6O2S2 B10954697 4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10954697
M. Wt: 567.0 g/mol
InChI Key: IJZBKXXFQISSDQ-UHFFFAOYSA-N
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Description

The compound 4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule featuring a variety of functional groups, including a sulfonyl group, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the piperidine nitrogen attacks a chlorophenyl derivative.

    Formation of the Pentazatetracyclo Ring System: This complex ring system is typically formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and trifluoromethyl groups are likely to play a key role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared to other sulfonyl-containing piperidine derivatives.

  • Compounds with similar trifluoromethyl groups or complex ring systems can also be considered for comparison.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it distinct from other compounds with only one or two of these features.

Conclusion

This compound: is a complex and versatile compound with potential applications across various fields of science and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H18ClF3N6O2S2

Molecular Weight

567.0 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H18ClF3N6O2S2/c1-12-9-16(23(25,26)27)29-22-17(12)18-19(36-22)21-30-20(31-33(21)11-28-18)13-3-2-8-32(10-13)37(34,35)15-6-4-14(24)5-7-15/h4-7,9,11,13H,2-3,8,10H2,1H3

InChI Key

IJZBKXXFQISSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5CCCN(C5)S(=O)(=O)C6=CC=C(C=C6)Cl)C(F)(F)F

Origin of Product

United States

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